trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde
CAS No.: 180046-90-6
Cat. No.: VC7339502
Molecular Formula: C15H27NO3
Molecular Weight: 269.385
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180046-90-6 |
|---|---|
| Molecular Formula | C15H27NO3 |
| Molecular Weight | 269.385 |
| IUPAC Name | tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate |
| Standard InChI | InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16) |
| Standard InChI Key | QPEFPHCYVMZTGA-JOCQHMNTSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CCC(CC1)C=O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde (CAS: 180046-90-6; alternative CAS: 916210-80-5) is a bicyclic compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . The IUPAC name, tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate, reflects its structural components:
-
A cyclohexane ring with a trans-configuration substituents.
-
A Boc-protected aminomethyl group at the 4-position.
-
An aldehyde functional group opposite the aminomethyl group .
The stereochemistry is explicitly defined by the trans arrangement of the Boc-aminomethyl and aldehyde groups, as evidenced by the SMILES notation:
CC(C)(C)OC(=O)NC[C@H]1CC[C@H](C=O)CC1 .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₃NO₃ | |
| Molecular Weight | 241.33 g/mol | |
| Boiling Point | Not reported | – |
| Solubility | Not available | |
| Density | Not reported | – |
| PubChem CID | 15408001 |
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | P261, P280, P305+P351+P338 |
| – | – | P304+P340, P405, P501 |
Applications in Research
Role in Organic Synthesis
The compound’s aldehyde and Boc-protected amine groups make it a versatile building block for:
-
Peptide Coupling: The aldehyde can undergo reductive amination to form secondary amines.
-
Heterocyclic Synthesis: Participation in cyclization reactions to generate pyrrolidines or piperidines .
-
Protecting Group Strategies: The Boc group enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
Pharmaceutical Relevance
Although direct therapeutic applications are undocumented, its structural features align with intermediates in kinase inhibitor and GPCR modulator syntheses .
| Supplier | Quantity | Price (USD) | Purity | Updated |
|---|---|---|---|---|
| AK Scientific | 5g | 728 | 95% | 2021-12-16 |
| Crysdot | 1g | 647 | 97% | 2021-12-16 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume